molecular formula C17H23N5O4S2 B2627283 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-67-9

3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2627283
CAS No.: 2034380-67-9
M. Wt: 425.52
InChI Key: RSFNYZIJYMIMRH-UHFFFAOYSA-N
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Description

3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C17H23N5O4S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Applications

The compound and its derivatives have shown notable applications in antifungal and antimicrobial activities. Studies have demonstrated the efficacy of novel compounds, including those with 1,2,3-triazole, piperidine, and thieno pyridine rings, against fungal species such as Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans, showcasing moderate to good antifungal activity. Additionally, these compounds have the ability to discriminate between fungal species of the same genus, indicating a degree of specificity in their action (Darandale et al., 2013). Further, compounds based on various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety have been synthesized and demonstrated significant in vitro antimicrobial efficacy against bacterial and fungal strains, providing potential leads for further drug discovery studies (Patel et al., 2012).

Molecular and Structural Characterization

The compound's derivatives have been a focus for molecular and structural characterization, with studies exploring their stereodynamic behavior and conformational properties. For instance, research has delved into the behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds, revealing insights into their conformer ratios and interactions, which are influenced by the orientation of functional groups with respect to the molecular ring structure (Shainyan et al., 2008). Such detailed understanding of molecular conformation and dynamics is crucial for further applications in drug design and other scientific research.

Pharmacological Potential and Activity Modulation

The chemical structure of the compound and its analogs has been linked to pharmacological potential, with studies suggesting their role as ligands for specific receptors or as inhibitors for certain enzymes. For instance, compounds featuring a piperazine ring have been investigated for their selectivity and potency as β3-adrenoceptor agonists, indicating their potential in treating pathological conditions mediated by this receptor type (Perrone et al., 2009). Additionally, derivatives of the compound have been explored for their inhibitory activities against enzymes like soluble epoxide hydrolase, highlighting their utility in understanding and modulating biological pathways (Thalji et al., 2013).

Properties

IUPAC Name

3-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S2/c1-28(25,26)21-9-2-12(3-10-21)16(23)20-7-4-13(5-8-20)22-17(24)15-14(18-19-22)6-11-27-15/h6,11-13H,2-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNYZIJYMIMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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